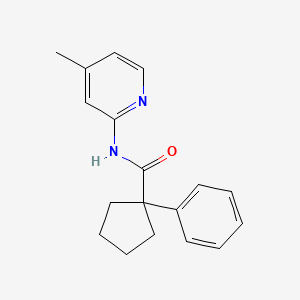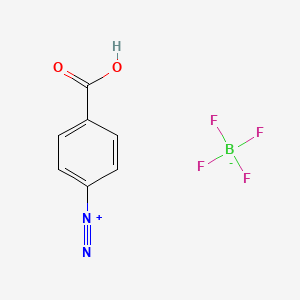
4-Carboxybenzediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxybenzediazonium tetrafluoroborate is an organic compound with the molecular formula C₇H₅BF₄N₂O₂. It is a diazonium salt, which is widely used in organic synthesis due to its ability to form stable diazonium ions. These ions are highly reactive intermediates that can undergo a variety of chemical transformations, making this compound a valuable reagent in the field of organic chemistry .
作用机制
Target of Action
It has been used as an adsorbent for the removal of benzene and other volatile organic compounds (vocs) from air .
Mode of Action
It is known to supply an active carboxylic acid group as a chemical active group to bind to proteins .
Result of Action
It has been found to significantly improve the thermoelectric properties of composites .
生化分析
Biochemical Properties
It has been used as a reactant in the bio-functionalization of glassy nanostring resonator arrays . The active carboxylic acid group supplied by 4-Carboxybenzediazonium tetrafluoroborate binds to proteins .
Molecular Mechanism
It is known to supply an active carboxylic acid group that can bind to proteins
准备方法
Synthetic Routes and Reaction Conditions
4-Carboxybenzediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves the reaction of 4-aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product .
化学反应分析
Types of Reactions
4-Carboxybenzediazonium tetrafluoroborate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.
Coupling Reactions: These reactions often require a basic medium and are carried out at low temperatures to prevent decomposition of the diazonium salt.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.
Major Products
Substitution Reactions: Products include halogenated benzoic acids, hydroxybenzoic acids, and thiobenzoic acids.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: 4-Aminobenzoic acid.
科学研究应用
4-Carboxybenzediazonium tetrafluoroborate has a wide range of applications in scientific research:
相似化合物的比较
4-Carboxybenzediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the carboxyl group, making it less versatile for certain applications.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a carboxyl group, which affects its reactivity and applications.
4-Diazo-N,N-diethylaniline tetrafluoroborate: Contains an N,N-diethylamino group, which influences its reactivity and the types of reactions it can undergo.
The presence of the carboxyl group in this compound makes it unique, as it can participate in additional reactions and form more complex structures compared to its counterparts .
属性
IUPAC Name |
4-carboxybenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGUJAKMLVFLL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
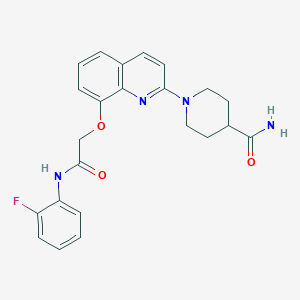
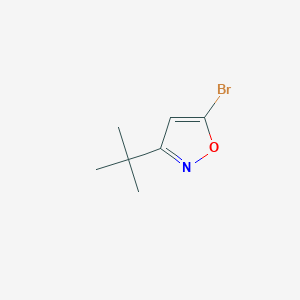
![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

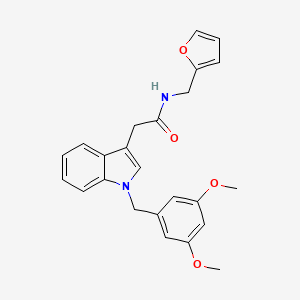
![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)
![Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2680350.png)
![8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2680351.png)
